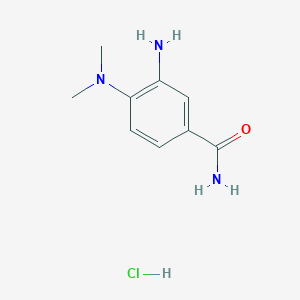![molecular formula C10H11NO2 B1523059 1-(ベンゾ[d][1,3]ジオキソール-5-イル)シクロプロパンアミン CAS No. 1038388-99-6](/img/structure/B1523059.png)
1-(ベンゾ[d][1,3]ジオキソール-5-イル)シクロプロパンアミン
概要
説明
1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine is an organic compound characterized by a cyclopropane ring attached to a benzo[d][1,3]dioxole moiety.
科学的研究の応用
1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine has been explored for various scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents, with studies indicating their ability to induce apoptosis and cell cycle arrest in cancer cell lines.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
Target of Action
The primary targets of 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine are ATP-Binding Cassette Transporters . These transporters play a crucial role in cellular processes by transporting various molecules across the intracellular and extracellular membranes .
Mode of Action
1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine acts as a modulator of ATP-Binding Cassette Transporters . It interacts with these transporters, influencing their function and leading to changes in the transport of molecules across the cell membranes .
Biochemical Pathways
The compound’s interaction with ATP-Binding Cassette Transporters affects various biochemical pathways. For instance, it has been shown to have anticancer activity against various cancer cell lines . This is achieved through its interaction with microtubules and their component protein, tubulin . By modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure, it causes mitotic blockade and cell apoptosis .
Result of Action
The molecular and cellular effects of 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine’s action include causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . These effects contribute to its anticancer activity .
生化学分析
Biochemical Properties
1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine plays a significant role in biochemical reactions, particularly in the modulation of ATP-binding cassette transporters. These transporters are crucial for the transport of various molecules across cellular membranes. The compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell .
Cellular Effects
1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce apoptosis in cancer cells, cause cell cycle arrest, and modulate the expression of genes involved in cell proliferation and survival . These effects highlight its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to target proteins and enzymes, altering their conformation and activity. This binding can result in the inhibition of certain enzymes, thereby affecting the metabolic pathways they are involved in . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular processes, including prolonged cell cycle arrest and apoptosis.
Dosage Effects in Animal Models
The effects of 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells. At higher doses, it can cause toxic or adverse effects, including damage to normal cells and tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For instance, it has been shown to influence the metabolism of certain amino acids and nucleotides, thereby affecting the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution can influence its activity and effectiveness, as it needs to reach its target sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can interact with various biomolecules and influence their activity . This localization is crucial for its function, as it needs to be in the right cellular compartment to exert its effects on cellular processes.
準備方法
The synthesis of 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the acylation of 1,3-benzodioxole using a recyclable heterogeneous acidic catalyst under continuous flow conditions.
Cyclopropanation: The benzo[d][1,3]dioxole derivative is then subjected to cyclopropanation reactions, often using diazo compounds in the presence of transition metal catalysts.
Industrial production methods may involve optimizing these reactions for higher yields and purity, utilizing continuous flow reactors and recyclable catalysts to enhance efficiency and sustainability .
化学反応の分析
1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the cyclopropane ring to a more saturated structure.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, often resulting in functionalized derivatives with potential biological activity .
類似化合物との比較
1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine can be compared with other similar compounds, such as:
1-(Benzo[D][1,3]dioxol-5-YL)-N-(phenyl)cyclopropane-carboxamide: This derivative has been studied for its potential in treating cystic fibrosis by modulating ATP-binding cassette transporters.
N-aryl-5-(benzo[D][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have shown potent antitumor activities against various cancer cell lines.
The uniqueness of 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine lies in its specific structural configuration, which imparts distinct biological activities and chemical reactivity compared to its analogs .
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-10(3-4-10)7-1-2-8-9(5-7)13-6-12-8/h1-2,5H,3-4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJVKWJVDVINCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)OCO3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


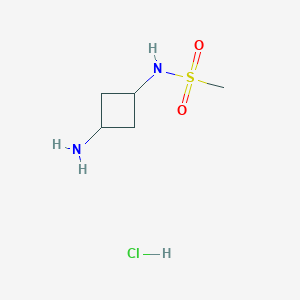
![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B1522979.png)

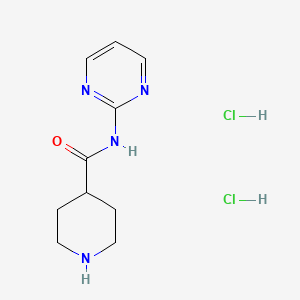
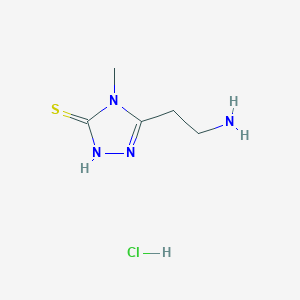

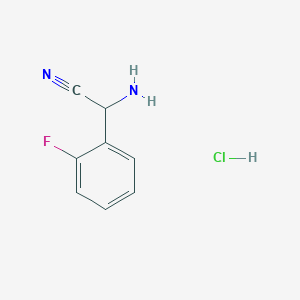
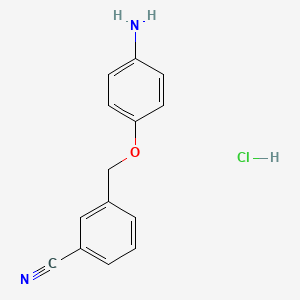
![3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1522989.png)

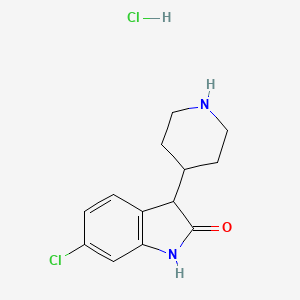
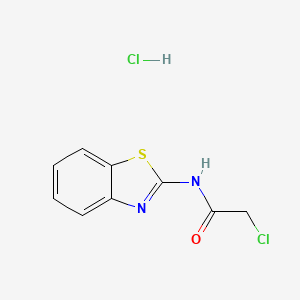
![1-[(2-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522995.png)
